[(4-Ethylphenyl)methyl](propan-2-yl)amine
Description
(4-Ethylphenyl)methylamine is a secondary amine featuring a 4-ethylbenzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. Structurally, the compound combines an aromatic ring substituted with an ethyl group at the para position and a branched alkylamine chain, which influences its physicochemical properties, such as solubility, polarity, and reactivity.
Applications may span pharmaceutical intermediates or agrochemical research, though specific biological data for this compound remain unexplored in the literature reviewed.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOMDJQMFPQVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)methylamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 4-ethylbenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
On an industrial scale, the production of (4-Ethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
(4-Ethylphenyl)methylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (4-Ethylphenyl)methylamine with structurally related arylalkylamines, emphasizing substituent effects and functional diversity:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| (4-Ethylphenyl)methylamine | C₁₂H₁₉N | 177.29 | 4-Ethylphenyl, isopropylamine | High lipophilicity; potential intermediate in drug synthesis | |
| (4-Bromophenyl)methylamine | C₁₀H₁₄BrN | 228.13 | 4-Bromophenyl, isopropylamine | Electron-withdrawing Br enhances electrophilicity; used in cross-coupling reactions | |
| (4-Nitrophenyl)methylamine·HCl | C₁₀H₁₄N₂O₂·HCl | 230.69 | 4-Nitrophenyl, isopropylamine | Nitro group increases polarity; hydrochloride salt improves crystallinity | |
| (4-Phenylphenyl)methylamine | C₁₆H₁₉N | 225.33 | Biphenyl, isopropylamine | Extended aromatic system; potential fluorescence applications | |
| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | 4-Methoxyphenyl, ethylamine | Methoxy group improves solubility; studied for antifungal activity |
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., ethyl, methoxy) increase lipophilicity and metabolic stability .
- Electron-withdrawing groups (e.g., bromo, nitro) enhance electrophilicity, making these compounds reactive intermediates in Suzuki-Miyaura couplings or nitro-reduction pathways .
Synthetic Routes :
- Reductive amination using sodium borohydride (NaBH₄) is common for secondary amines, as seen in the synthesis of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine .
- Enzymatic resolution (e.g., using CAL-B lipase) is viable for chiral amines, though applicability to the target compound requires verification .
Biological Relevance :
- Methoxy-substituted analogs exhibit antifungal and anticancer activity, suggesting that (4-Ethylphenyl)methylamine could be a candidate for similar studies .
- Nitro- and bromo-substituted derivatives are often precursors to bioactive molecules, highlighting the versatility of this structural class .
Biological Activity
(4-Ethylphenyl)methylamine, also known as N-(4-ethylbenzyl)isopropylamine (N-EBI), is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an ethyl-substituted phenyl group attached to a propan-2-yl amine. Its molecular formula is , and it exists in both free base and hydrochloride salt forms. The hydrochloride salt enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
The biological activity of (4-Ethylphenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound can act as a ligand, modulating the activity of various biological pathways. Notably, it has been linked to selective serotonin reuptake inhibition (SSRI) activity, which is a common mechanism among antidepressant medications.
Biological Activity
Research indicates that (4-Ethylphenyl)methylamine may possess several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that N-EBI exhibits SSRI activity in animal models, indicating potential efficacy as an antidepressant. However, further research is needed to confirm these findings in larger animal models and human trials.
- Interaction with Biological Targets : The compound's ability to bind to various receptors may lead to diverse biological effects. Its structural similarities with other amines suggest that it could exhibit stimulant or analgesic properties as well.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of (4-Ethylphenyl)methylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 4-Ethylphenethylamine | Ethyl group on phenethylamine | Antidepressant |
| Isopropylamphetamine | Isopropyl group on phenethylamine | Stimulant |
| 1-(4-Ethylphenyl)-2-methylaminopropane | Methyl substitution on propanamine | Analgesic |
This comparison highlights how specific structural features can influence the pharmacological profile of related compounds.
Case Studies and Research Findings
- Antidepressant Properties : A study published in the European Journal of Pharmacology investigated the SSRI activity of N-EBI in mice. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant treatment.
- Mechanistic Studies : Further research is required to elucidate the exact molecular pathways through which (4-Ethylphenyl)methylamine exerts its effects. Understanding these mechanisms will be crucial for developing therapeutic applications.
- Safety and Efficacy : While initial findings are promising, comprehensive safety assessments and efficacy trials are necessary before considering clinical applications. The compound's interaction with biological systems must be thoroughly evaluated to understand any potential side effects or hazards associated with its use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
